1-(4-nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine

Description

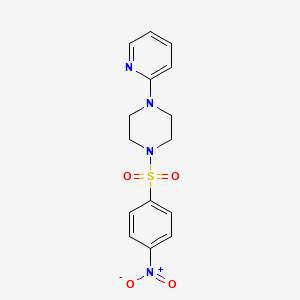

1-(4-Nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine is a piperazine derivative featuring a nitrobenzenesulfonyl group at the 1-position and a pyridin-2-yl substituent at the 4-position. The pyridin-2-yl moiety contributes to hydrogen bonding and π-π stacking, making the compound a candidate for targeting biomolecular receptors.

Properties

IUPAC Name |

1-(4-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c20-19(21)13-4-6-14(7-5-13)24(22,23)18-11-9-17(10-12-18)15-3-1-2-8-16-15/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOCVAORAMJCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-(pyridin-2-yl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in an acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: The major product would be 1-(4-aminobenzenesulfonyl)-4-(pyridin-2-yl)piperazine.

Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

1-(4-nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and sulfonyl groups could play a role in these interactions by forming hydrogen bonds or participating in electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Piperazine Ring

Pyridin-2-yl vs. Aryl/Alkyl Groups

- 1-(4-Nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine : The pyridin-2-yl group enhances polarity and hydrogen-bonding capacity, which may improve target selectivity.

- 1-(2,4-Dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine (CAS 338981-93-4) : The sulfinyl group (vs. sulfonyl) reduces electron withdrawal, which may modulate redox stability and interaction with thiol-containing enzymes .

Trifluoromethylpyridin-2-yl Derivatives

Modifications on the Sulfonyl/Substituted Aryl Group

Nitrobenzenesulfonyl vs. Other Sulfonyl Groups

- This compound demonstrated anti-apoptotic activity in radiation protection studies .

- 1-(2,4-Dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine : Methoxy and methyl groups introduce steric hindrance and electron-donating effects, which may reduce binding affinity compared to nitro-substituted derivatives .

- 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine (CAS 610275-77-9) : Combining methylsulfonyl and nitro groups creates a dual electron-withdrawing effect, possibly improving stability in acidic environments .

Anticancer Activity

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines (5a–g) : These derivatives showed cytotoxic effects on multiple cancer cell lines (e.g., HEPG2, MCF7) via undefined mechanisms, suggesting that the benzhydryl group enhances membrane interaction. In contrast, nitrobenzenesulfonyl derivatives may act through redox pathways .

Insecticidal Activity

- 1-Arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazines : Designed from PAPP scaffolds, these compounds inhibit insect growth via serotonin receptor modulation. The nitrobenzenesulfonyl group in the target compound might exhibit distinct binding kinetics due to its larger size and polarity .

Radiation Protection

- This highlights the critical role of the 4-position substituent in biological activity .

Biological Activity

1-(4-nitrobenzenesulfonyl)-4-(pyridin-2-yl)piperazine is a synthetic compound characterized by its unique structural features, including a piperazine ring, a pyridine moiety, and a sulfonamide group. The molecular formula is C15H16N4O4S, with a molecular weight of approximately 348.38 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be represented as follows:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Pyridine Moiety : A six-membered aromatic ring containing one nitrogen atom.

- Nitro Group : Enhances electrophilic properties, potentially increasing reactivity with biological targets.

Antitumor Activity

Preliminary studies suggest that derivatives of similar sulfonylpiperazine compounds have shown promise in inhibiting cancer cell proliferation. For instance, some related compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines, indicating potential antitumor activity.

While the precise mechanism of action for this compound remains unclear, it is hypothesized that the compound may interact with specific enzymes or receptors due to its ability to form hydrogen bonds and engage with aromatic residues in proteins. This interaction could be crucial for its biological effects.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their notable activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | Similar piperazine core; different nitro position | Antimicrobial properties |

| 1-(4-Aminophenyl)-4-(pyridin-2-yl)piperazine | Amino substitution instead of nitro | Potential antidepressant activity |

| 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | Chlorine substituent on benzene | Antitumor activity |

This comparison highlights the unique combination of the nitro group and sulfonamide functionality in this compound, which may enhance its reactivity and biological activity compared to similar compounds.

Synthesis and Evaluation

Recent studies have focused on synthesizing piperazine derivatives and evaluating their biological activities. For instance, a series of novel benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and tested for their antituberculosis activity against Mycobacterium tuberculosis, demonstrating significant efficacy with low cytotoxicity . Although these studies do not directly evaluate this compound, they provide insights into the potential applications of piperazine derivatives in drug development.

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts with biological targets. Preliminary findings suggest that it may bind to specific receptors or enzymes involved in disease pathways. Future research employing molecular docking and binding affinity assays will elucidate the compound's mechanism of action and potential therapeutic uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.